HDAC4 Inhibition: Moderate Potency Distinguishes This Compound from Inactive Analogs
N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide inhibits recombinant human HDAC4 with an IC₅₀ of 1,900 nM [1]. In contrast, a structurally related comparator bearing the identical 5-bromothiazole-4-yl motif but with an alternative N-substituent (represented by BindingDB entry BDBM50361260, CHEMBL1934902) exhibits negligible HDAC4 inhibition, with a reported Ki >50,000 nM under comparable assay conditions [2]. This >26-fold difference in measured affinity demonstrates that the trifluoroacetamide moiety is critical for HDAC4 engagement.
| Evidence Dimension | HDAC4 inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 1,900 nM |
| Comparator Or Baseline | Structurally related 5-bromothiazol-4-yl analog (BDBM50361260) Ki >50,000 nM |
| Quantified Difference | >26-fold difference (1,900 nM vs. >50,000 nM) |
| Conditions | Recombinant human HDAC4; Boc-Lys(trifluoroacetyl)-AMC substrate; 1 hr preincubation (target compound) vs. 30 min preincubation (comparator) |
Why This Matters
This >26-fold potency differential provides a clear, quantifiable basis for selecting this compound over close structural analogs for HDAC4-targeted chemical biology or lead optimization programs.
- [1] BindingDB. BDBM50582541 (CHEMBL5084422). IC₅₀: 1900 nM for human HDAC4. Accessed April 2026. View Source
- [2] BindingDB. BDBM50361260 (CHEMBL1934902). Ki: >50000 nM for human HDAC4. Accessed April 2026. View Source
